![molecular formula C22H28N2O2 B5402047 N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine](/img/structure/B5402047.png)
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine
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Overview
Description
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. MMPP has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity against various diseases, making it a potential drug candidate. However, there are also limitations to using N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. One direction is to further investigate its mechanism of action. This will help to better understand how it exhibits its activity against various diseases. Another direction is to optimize its activity and selectivity for specific disease targets. This will help to develop more effective drug candidates. Additionally, the potential use of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine as a diagnostic tool for various diseases can also be explored.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine involves the reaction of 4-methoxyaniline and 2-methyl-2-phenylpropanoic acid to form the intermediate, N-(4-methoxyphenyl)-2-methyl-2-phenylpropanamide. This intermediate is then reacted with piperidine in the presence of a catalyst to form N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been optimized to yield high purity and yield.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease.
properties
IUPAC Name |
1-[3-(4-methoxyanilino)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,17-8-5-4-6-9-17)21(25)24-15-7-10-19(16-24)23-18-11-13-20(26-3)14-12-18/h4-6,8-9,11-14,19,23H,7,10,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLHKJQKJFZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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